AGI-24512

描述

AGI-24512 是一种有效的蛋氨酸腺苷转移酶 2α (MAT2A) 抑制剂,MAT2A 是一种参与蛋氨酸回收途径的酶。 该化合物在甲硫腺苷磷酸化酶 (MTAP) 缺陷的癌细胞中表现出显着的抗增殖活性,使其成为一种很有前景的抗癌治疗候选药物 .

准备方法

AGI-24512 通过一系列化学反应合成,涉及形成核心结构,然后进行官能团修饰。 合成路线通常涉及在受控条件下使用各种试剂和催化剂,以实现高产率和纯度 . 工业生产方法可能涉及使用优化反应条件的大规模合成,以确保一致性和可扩展性 .

化学反应分析

Mechanism of MAT2A Inhibition

AGI-24512 binds allosterically to MAT2A, a homodimeric enzyme responsible for synthesizing S-adenosylmethionine (SAM). Key interactions include:

- Hydrophobic interactions : Piperidine at R3 interacts with Phe18, Phe20, and Leu315 residues (Figure 3C, ).

- Hydrogen bonding : The phenol group forms a direct hydrogen bond with Gly193, bypassing a water-mediated interaction .

Biochemical Characteristics :

- Enzymatic IC₅₀ : 8 nM against MAT2A .

- Mode of inhibition : Non-competitive with ATP and L-methionine (Ki = 12 nM) .

Cellular Effects and Pharmacokinetics

In vitro activity :

- SAM reduction : this compound decreases SAM levels in MTAP-null HCT116 cells (IC₅₀ = 100 nM) .

- Antiproliferative effects : Blocks growth of MTAP-deleted cancer cells (IC₅₀ = 100 nM) via DNA damage (γH2AX induction) and PRMT5 inhibition .

Pharmacokinetic limitations :

- Oral bioavailability : Poor absorption and short half-life in rats .

- Plasma protein binding (PPB) : >99.9%, attributed to tautomerism of the pyrazolo-pyrimidinone scaffold (Figure 5, ).

Crystallographic Insights

The ternary complex MAT2A·SAM·this compound (PDB 7KCF) revealed:

- Allosteric site binding : this compound stabilizes MAT2A in a closed conformation, blocking SAM release (Figure 3C, ).

- Gate-loop dynamics : Inhibitor binding induces structural rearrangements in the α-helix gate loop, reducing SAM accessibility .

Comparison with Optimized Analogues

AG-270 , an optimized derivative of this compound, addressed pharmacokinetic deficiencies:

- Improved solubility : Reduced PPB (free fraction increased from 0.09% to 1.54%) via N-methylation .

- Enhanced potency : Maintained MAT2A inhibition (IC₅₀ = 4–14 nM) with better microsomal stability .

This compound exemplifies a successful structure-based drug design targeting SAM biosynthesis in cancer. While its therapeutic potential is limited by pharmacokinetics, it laid the foundation for clinical candidates like AG-270. Future studies should explore combinatorial therapies leveraging MAT2A inhibition and methylation-dependent vulnerabilities .

科学研究应用

Research Findings

-

Synthetic Lethality in Cancer Therapy

- AGI-24512 has been shown to exhibit synthetic lethality in cancer cells lacking methylthioadenosine phosphorylase (MTAP). In studies, it significantly inhibited the proliferation of MTAP-deleted HCT116 cells with an IC50 around 100 nM . This finding highlights its potential as a targeted therapy for specific cancer types that exhibit MTAP deletion.

-

Cell Proliferation Inhibition

- In vitro experiments demonstrated that this compound effectively blocks the proliferation of MTAP-deleted cancer cells. The compound's enzymatic IC50 is approximately 8 nM, indicating its high potency against MAT2A . However, it has been noted that this compound suffers from poor oral absorption and a short half-life, which may limit its clinical utility without further optimization .

- Impact on Methylation Patterns

Case Study 1: HCT116 MTAP-deleted Cells

In a controlled study using HCT116 cells, researchers observed that treatment with this compound led to significant reductions in cell viability. The study emphasized the importance of MAT2A as a target for tumors with MTAP deletions, showcasing this compound's role in exploiting this vulnerability.

Case Study 2: Cocrystal Structure Analysis

A detailed structural analysis revealed the binding interactions between this compound and MAT2A when co-crystallized with SAM. This structural insight provides a foundation for understanding how this compound inhibits MAT2A activity and suggests avenues for developing more effective derivatives .

Potential Applications Beyond Oncology

While primarily studied for its anticancer properties, this compound may have broader implications in other fields such as:

- Metabolic Disorders : Given its role in methionine metabolism, this compound could be explored for conditions related to dysregulated methylation.

- Neurodegenerative Diseases : Altered methylation patterns are implicated in various neurodegenerative disorders; thus, MAT2A inhibition may offer therapeutic avenues.

作用机制

AGI-24512 通过抑制蛋氨酸腺苷转移酶 2α 发挥其作用,导致 S-腺苷甲硫氨酸 (SAM) 的产生减少,SAM 是一种对各种甲基化反应至关重要的甲基供体。这种抑制会导致 R 环和 DNA 损伤的积累,尤其是在 MTAP 缺陷细胞中。 该化合物还会影响前 mRNA 的剪接,进一步促进了其抗增殖作用 .

相似化合物的比较

AGI-24512 与其他 MAT2A 抑制剂(如 AG-270 和 PF-9366)进行比较。 虽然 AG-270 也抑制 MAT2A 并显示出类似的抗增殖作用,但据报道 this compound 在某些癌细胞系中具有更高的效力和功效 . PF-9366 是一种 MAT2A 抑制剂,与 this compound 相比效力较低 .

类似的化合物包括:

AG-270: 另一种具有类似作用机制的有效 MAT2A 抑制剂。

PF-9366: 在早期研究中使用的一种效力较低的 MAT2A 抑制剂

生物活性

AGI-24512 is a selective inhibitor of methionine adenosyltransferase 2A (MAT2A), a key enzyme involved in the synthesis of S-adenosylmethionine (SAM). This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, where it exploits the synthetic lethality concept in tumors with deletions of the methylthioadenosine phosphorylase (MTAP) gene. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and findings from relevant studies.

MAT2A catalyzes the conversion of methionine and ATP to SAM, which is crucial for various biological processes, including methylation reactions that affect gene expression and DNA repair. In cancer cells, particularly those deficient in MTAP, the inhibition of MAT2A leads to a significant decrease in SAM levels, disrupting cellular proliferation and survival pathways.

This compound has been shown to selectively inhibit the proliferation of MTAP-deleted cancer cells, demonstrating an IC50 value around 100 nM in HCT116 cell lines lacking MTAP. This selectivity is attributed to the reliance of these cancer cells on SAM for growth and survival .

Pharmacokinetic Profile

Despite its potent biological activity, this compound exhibits poor oral absorption and a short half-life. Initial assessments indicated that it had limited bioavailability in vivo, prompting further optimization efforts that led to the development of AG-270, a more bioavailable derivative .

| Parameter | This compound |

|---|---|

| Oral Bioavailability | Poor |

| Half-Life | Short |

| IC50 (MTAP-del HCT116) | ~100 nM |

Case Studies and Experimental Data

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in MTAP-deleted cancer models. The inhibition was not only potent but also selective, sparing normal cells while effectively targeting malignant ones .

- Mechanistic Studies : Further investigations revealed that this compound disrupts histone methylation processes by reducing SAM levels, which are essential for the activity of various methyltransferases involved in gene regulation and DNA repair mechanisms. This disruption leads to increased DNA damage and apoptosis in cancer cells .

- Pharmacodynamics : In vivo studies using xenograft models showed that treatment with this compound resulted in significant tumor growth inhibition. For instance, continuous dosing over 21 days led to a tumor growth inhibition rate (TGI) of approximately 60% .

Comparative Analysis with Other MAT2A Inhibitors

This compound has been compared with other MAT2A inhibitors such as PF-9366 and AG-270 regarding their efficacy and pharmacokinetics:

| Compound | IC50 (MTAP-del HCT116) | Oral Bioavailability | Mechanism |

|---|---|---|---|

| This compound | ~100 nM | Poor | MAT2A inhibition |

| PF-9366 | Higher than this compound | Moderate | MAT2B binding |

| AG-270 | Lower than this compound | Improved | MAT2A inhibition with better PK |

属性

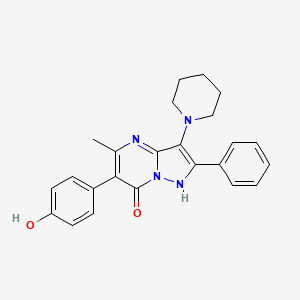

IUPAC Name |

6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEXODVWKUOZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。